What is the chemical structure of epi-alpha-Cadinol?
What is the chemical structure of epi-alpha-Cadinol?
This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of epi-alpha-Cadinol, a sesquiterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure of epi-alpha-Cadinol
Epi-alpha-Cadinol, also known as τ-cadinol or (-)-T-cadinol, is a cadinane sesquiterpenoid.[1][2] It is a bicyclic compound characterized by a cadinane carbon skeleton with a hydroxy group at position 10.[1][2]
IUPAC Name: (1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol[1]
Chemical Formula: C₁₅H₂₆O[1]
SMILES String: CC1=C[C@H]2--INVALID-LINK--(C)O">C@@HC(C)C
Physicochemical and Bioactivity Data
A summary of the key physicochemical and biological activity data for epi-alpha-Cadinol is presented below. For comparison, data for its stereoisomer, alpha-Cadinol, is also included where available.
Physicochemical Properties
| Property | epi-alpha-Cadinol | alpha-Cadinol |
| Molecular Weight | 222.37 g/mol [1] | 222.37 g/mol |
| Melting Point | 139-140 °C[1] | 73-74 °C |
| Boiling Point | 302-304 °C at 760 mmHg[1] | 302-304 °C at 760 mmHg |
| Appearance | Solid[1] | White crystalline solid |
| Water Solubility | 9.13 mg/L (estimated) | Insoluble |
Bioactivity Data
| Activity | Test Organism/Assay | IC₅₀ / MIC | Reference |
| Antitrypanosomal | Trypanosoma cruzi (trypomastigotes) | 18 µM[1][3] | [1][3] |
| Antitrypanosomal | Trypanosoma cruzi (amastigotes) | 15 µM[1][3] | [1][3] |
| Antifungal | Candida albicans | MIC: 0.87-3.5 mg/mL (for volatile fractions containing T-cadinol)[4] | [4] |
| Antifungal | Candida glabrata | MIC: 0.87-3.5 mg/mL (for volatile fractions containing T-cadinol)[4] | [4] |
| Antifungal | Candida tropicalis | MIC: 0.87-3.5 mg/mL (for volatile fractions containing T-cadinol)[4] | [4] |
Experimental Protocols
Detailed methodologies for the isolation, synthesis, and biological evaluation of epi-alpha-Cadinol are outlined below.
Isolation of (-)-T-Cadinol from Casearia sylvestris
This protocol describes the extraction and purification of (-)-T-Cadinol from the leaves of Casearia sylvestris.[1]
-
Extraction:
-
Dried and powdered leaves of C. sylvestris (290 g) are extracted with methanol (5 x 1 L) at room temperature.[1]
-
The extract is filtered and concentrated under reduced pressure.[1]
-
The crude methanol extract is resuspended in a methanol/water mixture (9:1, v/v).[1]
-
The suspension is then partitioned successively with n-hexane, dichloromethane, ethyl acetate, and n-butanol.[1]
-
-
Fractionation and Purification:
-
The n-hexane phase, showing antitrypanosomal activity, is selected for further fractionation.[1]
-
The n-hexane extract is subjected to column chromatography on silica gel.[1]
-
Further purification is achieved using Sephadex LH-20 column chromatography to yield pure (-)-T-Cadinol.[1]
-
The structure of the isolated compound is confirmed by ¹H and ¹³C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]
-
Chemical Synthesis of Cadinols
A general approach for the synthesis of a mixture of cadinols has been reported, which can be adapted for the synthesis of epi-alpha-Cadinol. This involves an organocatalytic approach through a tandem Mannich/intramolecular Diels-Alder reaction.[5] Due to the complexity of stereospecific synthesis, the isolation of the desired stereoisomer, epi-alpha-Cadinol, from the resulting mixture would require chiral chromatography techniques.[5]
Biological Assay: Antitrypanosomal Activity against Trypanosoma cruzi
This protocol details the in vitro evaluation of the antitrypanosomal activity of epi-alpha-Cadinol.[1][3]
-
Parasite Culture:
-
Trypanosoma cruzi trypomastigotes are cultured in appropriate media.
-
-
Antitrypanosomal Assay:
-
Trypomastigotes (1 x 10⁶ cells/well) are seeded in 96-well plates.[1]
-
The compound, dissolved in DMSO, is added to the wells at various concentrations (up to 150 µM).[1] The final DMSO concentration should not exceed 0.5% (v/v).[1]
-
The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Parasite viability is assessed using the resazurin (Alamar Blue®) colorimetric method.[1]
-
Benznidazole is used as a standard drug control, and untreated cells serve as a negative control.[1]
-
The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[1][6]
-
-
Mechanism of Action Studies:
-
Plasma Membrane Permeability: Assessed using Sytox® Green dye, which fluoresces upon binding to nucleic acids when the cell membrane is compromised.[7]
-
Plasma Membrane Electric Potential: Evaluated using the fluorescent probe DiSBAC₂(3) by flow cytometry.[7]
-
Mitochondrial Membrane Potential: Monitored using the JC-1 dye by flow cytometry.[7]
-
Reactive Oxygen Species (ROS) Production: Measured using the H₂DCFDA dye.[7]
-
Biosynthetic Pathway of Cadinane Sesquiterpenoids
Epi-alpha-Cadinol, being a cadinane sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP).[8][9] The pathway involves the enzymatic cyclization of FPP by a sesquiterpene synthase, leading to the formation of a series of carbocation intermediates.[10][11] The final structure of epi-alpha-Cadinol is a result of specific cyclization and hydroxylation steps.
Caption: Biosynthesis of epi-alpha-Cadinol from FPP.
References
- 1. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]
- 2. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-T-Cadinol-a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)-Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitrypanosomal Activities of Tryptanthrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
